molecular formula C13H14ClN5O2 B2892337 (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone CAS No. 2034472-16-5

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone

Cat. No.: B2892337
CAS No.: 2034472-16-5
M. Wt: 307.74
InChI Key: HJTCBIMNUVFOEK-UHFFFAOYSA-N
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Description

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone is a complex organic compound that features a combination of pyridine, piperidine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloropyridine with piperidine under specific conditions to form the intermediate (3-chloropyridin-4-yl)piperidine. This intermediate is then reacted with 1H-1,2,4-triazole in the presence of a suitable coupling agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine, piperidine, and triazole derivatives, such as:

  • (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-3-yl)methanone
  • (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-4-yl)methanone

Uniqueness

The uniqueness of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O2/c14-10-7-15-4-1-11(10)21-9-2-5-19(6-3-9)13(20)12-16-8-17-18-12/h1,4,7-9H,2-3,5-6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTCBIMNUVFOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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